3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-
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Overview
Description
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, features a cyano group, a nitrophenyl group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- typically involves the following steps:
Formation of Isoxazolidine Ring: The isoxazolidine ring can be formed through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of Functional Groups: The cyano group, nitrophenyl group, and phenyl group can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the cyano and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Nitro group oxidation can lead to nitroso or hydroxylamine derivatives.
Reduction Products: Reduction of the nitro group can yield aniline derivatives.
Substitution Products: Various substituted isoxazolidines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, leading to various biological effects. The cyano and nitrophenyl groups might play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine Derivatives: Compounds with similar isoxazolidine rings but different substituents.
Cyano-Substituted Compounds: Compounds with cyano groups that exhibit similar reactivity.
Nitrophenyl Compounds: Compounds with nitrophenyl groups that have comparable biological activities.
Uniqueness
What sets 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- apart is the combination of its functional groups, which can lead to unique chemical reactivity and biological activity.
Properties
CAS No. |
62513-16-0 |
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Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
5-cyano-N-(2-nitrophenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C17H14N4O4/c18-11-13-10-16(20(25-13)12-6-2-1-3-7-12)17(22)19-14-8-4-5-9-15(14)21(23)24/h1-9,13,16H,10H2,(H,19,22) |
InChI Key |
UFBWFJVKZQKAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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